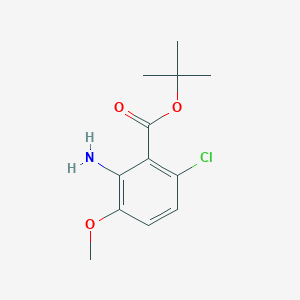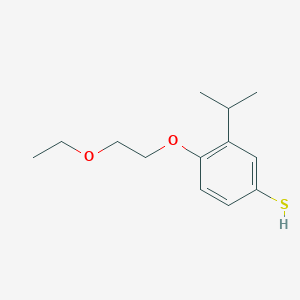
4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol” is a complex organic molecule. It likely contains an aromatic ring (benzene) with a thiol group (-SH), a propyl group (propan-2-yl), and an ether group (2-ethoxyethoxy) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the reaction of a suitable benzene derivative with a thiol group, a propyl group, and an ether group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the aromatic ring, the ether group, and the thiol group .
Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, given the presence of the reactive thiol group and the ether group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups .
Scientific Research Applications
Synthesis and Chemical Properties
4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol is a compound that can be involved in various synthetic pathways and chemical reactions. For instance, it may participate in reactions similar to those described for di- and tri-ethynylbenzenes, which are efficiently cleaved by water-miscible reagents like sodium 2-propoxide in 2-propanol. Such processes facilitate the isolation of volatile ethynylbenzenes, showcasing the compound's potential in synthetic organic chemistry (Macbride & Wade, 1996).
Biological Activities
Although not directly related to 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol, the synthesis and evaluation of novel chalcone derivatives provide insights into the types of biological activities that structurally similar compounds might exhibit. These activities include free radical scavenging, suppression of lipopolysaccharides-induced NO generation, and anti-neurotoxicity. Compounds with structures similar to 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol could potentially exhibit similar pharmacological effects, offering avenues for the development of new therapeutic agents (Jung et al., 2017).
Material Science Applications
The synthesis and characterization of self-assembled films of poly(3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propane-1-thiol) (PEDTMSHA) demonstrate the potential of 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol in material science. Such compounds can be used to produce conducting polymer films with low oxidation potentials and stable electrochemical behavior, useful in electronic and optoelectronic devices (Su et al., 2010).
Environmental Applications
Research into the biodegradation of environmental pollutants like Bisphenol A (BPA) highlights the potential environmental applications of enzymes and catalytic systems that might involve compounds similar to 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol. Such compounds could be used to enhance the biodegradability of phenolic environmental pollutants, contributing to bioremediation efforts (Chhaya & Gupte, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-ethoxyethoxy)-3-propan-2-ylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-4-14-7-8-15-13-6-5-11(16)9-12(13)10(2)3/h5-6,9-10,16H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEUMGWHNBRYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)S)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860323.png)
![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)

![6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one](/img/structure/B2860328.png)
![1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2860330.png)
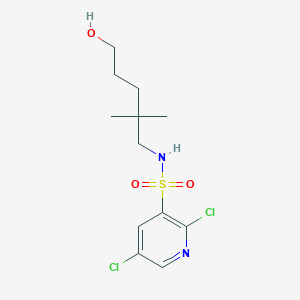
![[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)
![1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2860336.png)
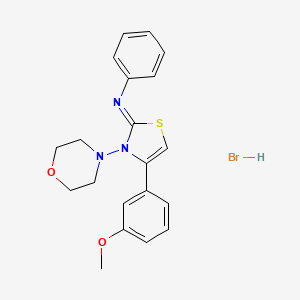
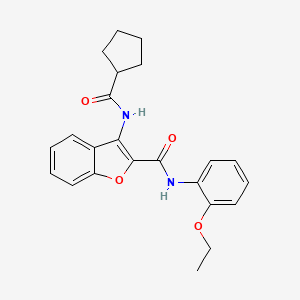
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2860343.png)
